4-Isothiocyanatophenyl 4-butylbenzoate
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Overview
Description
4-Isothiocyanatophenyl 4-butylbenzoate is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their biological activity and are often derived from glucosinolates, secondary metabolites found in plants of the Brassicaceae family . The structure of this compound consists of a phenyl ring substituted with an isothiocyanate group and a butylbenzoate moiety, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl 4-butylbenzoate typically involves the reaction of 4-aminophenyl 4-butylbenzoate with thiophosgene or phenyl isothiocyanate . The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylbenzene, and under nitrogen protection to prevent oxidation . The yields of the product can be optimized by controlling the reaction temperature and time.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process . Additionally, the development of low-toxicity and cost-effective methods for the synthesis of isothiocyanates is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl 4-butylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thioureas.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The isothiocyanate group can add to nucleophiles, forming a variety of adducts.
Common Reagents and Conditions
Thiophosgene: Used in the synthesis of isothiocyanates from amines.
Phenyl Isothiocyanate: Another reagent for the synthesis of isothiocyanates.
Dimethylbenzene: Common solvent used in the reactions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Various Adducts: Formed from addition reactions with nucleophiles.
Scientific Research Applications
4-Isothiocyanatophenyl 4-butylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl 4-butylbenzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: Similar structure but with different alkyl chains.
4-Cyanophenyl 4-butylbenzoate: Similar structure but with a cyanophenyl group instead of an isothiocyanate group.
Uniqueness
4-Isothiocyanatophenyl 4-butylbenzoate is unique due to its specific combination of the isothiocyanate group and the butylbenzoate moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61592-84-5 |
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Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) 4-butylbenzoate |
InChI |
InChI=1S/C18H17NO2S/c1-2-3-4-14-5-7-15(8-6-14)18(20)21-17-11-9-16(10-12-17)19-13-22/h5-12H,2-4H2,1H3 |
InChI Key |
OXYGZIHNDIQJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
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